molecular formula C38H51N5O9S B1450717 Fmoc-Lys (biotin-PEG12)-OH CAS No. 1334172-65-4

Fmoc-Lys (biotin-PEG12)-OH

Cat. No.: B1450717
CAS No.: 1334172-65-4
M. Wt: 753.9 g/mol
InChI Key: HJDZOFSHRWNYIO-UHFFFAOYSA-N
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Description

Fmoc-Lys (biotin-PEG12)-OH is a synthetic compound that combines several functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine amino acid, a polyethylene glycol (PEG) linker, and a biotin moiety. This compound is often used in biochemical and biotechnological applications due to its ability to facilitate the attachment of biotin to various molecules, enhancing their solubility and stability.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of biotinylated peptides.

    Surface Chemistry: Facilitates the attachment of biotin to surfaces for various applications.

Biology

    Protein Labeling: Used to label proteins with biotin for detection and purification.

    Cell Imaging: Enhances the solubility and stability of biotinylated probes for cell imaging.

Medicine

    Drug Delivery: Improves the solubility and stability of biotinylated drugs.

    Diagnostics: Used in diagnostic assays to detect biotinylated molecules.

Industry

    Biotechnology: Employed in the production of biotinylated enzymes and other biotechnological products.

Mechanism of Action

The mechanism of action of “Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” involves the incorporation of a biotinylated discrete PEG (dPEG) into a peptide chain . This allows for the creation of a peptide probe that can be retrieved by affinity capture using avidin or streptavidin .

Safety and Hazards

“Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable .

Future Directions

The future directions of “Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” could involve its use in the creation of peptide probes that can be retrieved by affinity capture using avidin or streptavidin . This could have applications in various areas of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys (biotin-PEG12)-OH typically involves several steps:

    Fmoc Protection: The lysine amino acid is first protected with the Fmoc group to prevent unwanted reactions during subsequent steps.

    PEGylation: A PEG12 linker is attached to the lysine residue. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Biotinylation: The biotin moiety is then attached to the PEGylated lysine. This step may also use coupling reagents to facilitate the reaction.

    Deprotection: Finally, the Fmoc group is removed under basic conditions, typically using piperidine, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are often employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biotin moiety.

    Reduction: Reduction reactions may target the disulfide bonds in biotin.

    Substitution: The PEG linker can participate in substitution reactions, allowing for the attachment of various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: Oxidized biotin derivatives.

    Reduction: Reduced biotin derivatives.

    Substitution: Substituted PEG derivatives.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-N-Lys-(PEG4-biotin)-OH-(acid): Similar structure but with a shorter PEG linker.

    Fmoc-N-Lys-(PEG12)-OH-(acid): Lacks the biotin moiety.

    Fmoc-N-Lys-(biotin)-OH-(acid): Lacks the PEG linker.

Uniqueness

Fmoc-Lys (biotin-PEG12)-OH is unique due to its combination of a long PEG linker and a biotin moiety, which provides enhanced solubility, stability, and binding affinity compared to similar compounds with shorter PEG linkers or without biotin.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) involves the coupling of Fmoc-N-Lysine with a PEG12-biotin linker, followed by deprotection of the Fmoc group and subsequent coupling with an acid. The PEG12-biotin linker provides a biotin moiety for affinity purification and the acid group allows for conjugation to other molecules.", "Starting Materials": [ "Fmoc-N-Lysine", "PEG12-biotin linker", "Acid" ], "Reaction": [ "Coupling of Fmoc-N-Lysine with PEG12-biotin linker using standard peptide coupling reagents and conditions", "Deprotection of Fmoc group using a suitable reagent, such as piperidine", "Coupling of deprotected Fmoc-N-Lysine-PEG12-biotin with acid using standard peptide coupling reagents and conditions" ] }

CAS No.

1334172-65-4

Molecular Formula

C38H51N5O9S

Molecular Weight

753.9 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]propanoylamino]hexanoic acid

InChI

InChI=1S/C38H51N5O9S/c44-33(15-6-5-14-32-35-31(24-53-32)41-37(48)43-35)40-18-20-51-22-21-50-19-16-34(45)39-17-8-7-13-30(36(46)47)42-38(49)52-23-29-27-11-3-1-9-25(27)26-10-2-4-12-28(26)29/h1-4,9-12,29-32,35H,5-8,13-24H2,(H,39,45)(H,40,44)(H,42,49)(H,46,47)(H2,41,43,48)

InChI Key

HJDZOFSHRWNYIO-UHFFFAOYSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2

Related CAS

1334172-65-4

Origin of Product

United States

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